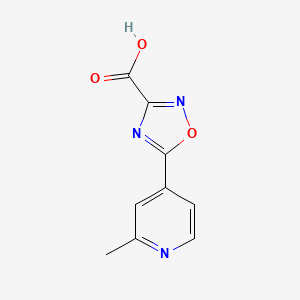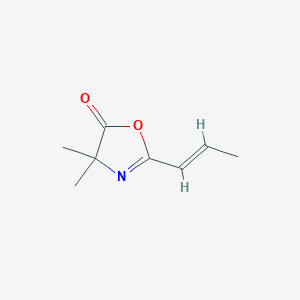
4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a dimethyl substitution and a prop-1-en-1-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride, followed by cyclization with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction.
化学反应分析
Types of Reactions
4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-one derivatives, while reduction could produce oxazolidinones.
科学研究应用
4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-2-(prop-1-en-1-yl)thiazol-5(4H)-one: Similar structure but contains sulfur instead of oxygen.
4,4-Dimethyl-2-(prop-1-en-1-yl)imidazol-5(4H)-one: Contains nitrogen instead of oxygen.
4,4-Dimethyl-2-(prop-1-en-1-yl)pyrrol-5(4H)-one: Contains a five-membered ring with nitrogen.
Uniqueness
4,4-Dimethyl-2-(prop-1-en-1-yl)oxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This gives it distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-[(E)-prop-1-enyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H11NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H,1-3H3/b5-4+ |
InChI 键 |
FBXDMYKUMYUYHT-SNAWJCMRSA-N |
手性 SMILES |
C/C=C/C1=NC(C(=O)O1)(C)C |
规范 SMILES |
CC=CC1=NC(C(=O)O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


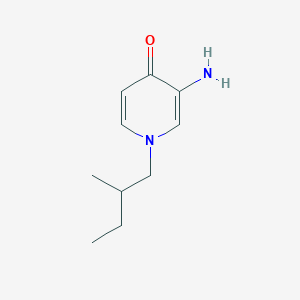

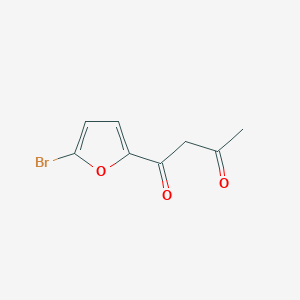
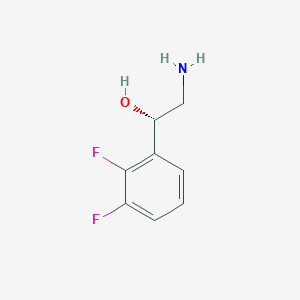
![2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
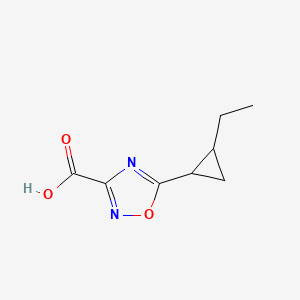
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
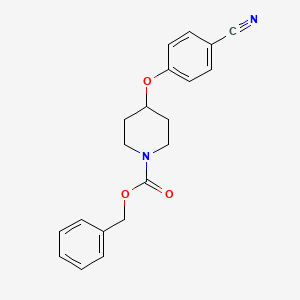
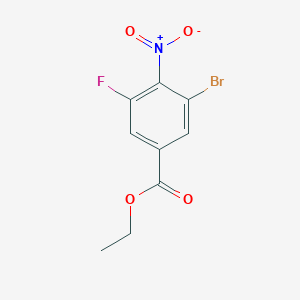
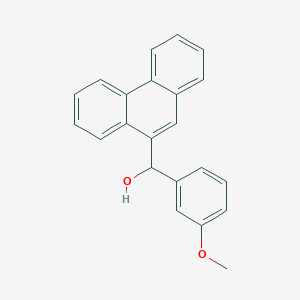
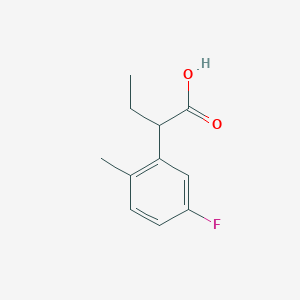
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
